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Introduction
Lomofungin is a potent antibiotic that serves as a valuable tool for studying transcription in the

model organism Saccharomyces cerevisiae. Its primary mechanism of action is the inhibition of

RNA synthesis.[1][2][3] This document provides detailed application notes and a generalized

protocol for the use of Lomofungin to inhibit transcription in yeast, intended for research and

drug development applications.

Lomofungin acts as a chelating agent for divalent cations, such as Mn2+ and Mg2+, which are

essential cofactors for RNA polymerases.[4][5] By sequestering these ions, Lomofungin
effectively halts the activity of RNA polymerases, leading to a rapid and potent inhibition of the

synthesis of both ribosomal precursor RNAs and messenger RNAs.[1] While it also affects DNA

synthesis, its primary and most immediate effect is on transcription.[2][3]

Data Presentation
The following table summarizes the quantitative data available for Lomofungin's activity in

Saccharomyces cerevisiae.
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Parameter Value Cell Type Comments Reference

Effective

Concentration
40 µg/mL

S. cerevisiae

protoplasts

Almost

completely

halted RNA

synthesis after

10 minutes of

incubation.

[1]

Time to Inhibition 5 minutes
S. cerevisiae

protoplasts

Severely

inhibited

biosynthesis of

ribosomal

precursor RNAs

and messenger

RNAs.

[1]

IC50
Not explicitly

reported
S. cerevisiae

A specific IC50

value for

transcription

inhibition in

whole yeast cells

has not been

prominently

reported in the

reviewed

literature.

Researchers

may need to

perform a dose-

response curve

to determine the

precise IC50 for

their specific

strain and

experimental

conditions.
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Experimental Protocols
This section provides a detailed, generalized protocol for inhibiting transcription in whole

Saccharomyces cerevisiae cells using Lomofungin.

Materials and Reagents
Saccharomyces cerevisiae strain of interest

Yeast extract Peptone Dextrose (YPD) medium (or appropriate synthetic defined medium)

Lomofungin (prepare a stock solution in a suitable solvent like DMSO)

Sterile water

DMSO (or other solvent for Lomofungin)

Radiolabeled uridine (e.g., [3H]-uridine) or reagents for qPCR analysis

Trichloroacetic acid (TCA)

Ethanol

Scintillation fluid and vials (for radiolabeling)

RNA extraction kit

cDNA synthesis kit

qPCR master mix and primers

Spectrophotometer

Centrifuge

Incubator shaker

Microcentrifuge tubes
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Pipettes and sterile tips

Experimental Workflow Diagram
Experimental Workflow for Lomofungin Treatment

Preparation

Treatment

Analysis

Radiolabeling Assay qPCR Assay

1. Grow Yeast Culture
(e.g., to OD600 of 0.5-0.8)

2. Prepare Lomofungin Stock Solution

3. Add Lomofungin to Culture
(and solvent control)

4. Incubate for a
Defined Time

(e.g., 5-60 minutes)

5. Harvest Cells

6a. Pulse-label with
[3H]-uridine 6b. Extract Total RNA

7a. Precipitate RNA
with TCA

8a. Measure Radioactivity

7b. Synthesize cDNA

8b. Perform qPCR
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Caption: Workflow for Lomofungin treatment and analysis of transcription inhibition in yeast.

Step-by-Step Protocol
1. Yeast Culture Preparation:

Inoculate a single colony of the desired S. cerevisiae strain into 5 mL of YPD medium and

grow overnight at 30°C with shaking.

The next day, dilute the overnight culture into fresh YPD medium to an optical density at 600

nm (OD600) of approximately 0.1-0.2.

Grow the culture at 30°C with shaking to mid-log phase (OD600 of 0.5-0.8).

2. Lomofungin Treatment:

Prepare a stock solution of Lomofungin (e.g., 10 mg/mL in DMSO).

To a defined volume of the mid-log phase yeast culture, add Lomofungin to the desired final

concentration (a starting point could be 40 µg/mL, based on protoplast studies).

For a negative control, add an equivalent volume of the solvent (e.g., DMSO) to a separate

aliquot of the yeast culture.

Incubate the cultures at 30°C with shaking for the desired time points (e.g., 5, 10, 20, 30, and

60 minutes).

3. Assessment of Transcription Inhibition:

Two common methods to assess the level of transcription inhibition are radiolabeled nucleotide

incorporation and quantitative PCR (qPCR).

Method A: [3H]-Uridine Incorporation Assay

Five minutes before each time point, add [3H]-uridine to the Lomofungin-treated and control

cultures.
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At each time point, collect a defined volume of the culture and immediately add it to an equal

volume of ice-cold 10% TCA.

Incubate on ice for at least 30 minutes to precipitate macromolecules, including RNA.

Collect the precipitate by vacuum filtration through a glass fiber filter.

Wash the filter with 5% TCA and then with 95% ethanol.

Dry the filter, place it in a scintillation vial with scintillation fluid, and measure the

incorporated radioactivity using a scintillation counter.

Compare the counts per minute (CPM) of the Lomofungin-treated samples to the control

samples to determine the percentage of transcription inhibition.

Method B: Quantitative PCR (qPCR) Analysis

At each time point, harvest the cells by centrifugation at 4°C.

Wash the cell pellet with ice-cold sterile water.

Extract total RNA from the cell pellets using a standard yeast RNA extraction protocol (e.g.,

hot acid phenol or a commercial kit).

Treat the RNA with DNase to remove any contaminating genomic DNA.

Synthesize cDNA from the purified RNA using a reverse transcription kit.

Perform qPCR using primers for specific genes of interest. Include a housekeeping gene

(e.g., ACT1) for normalization.

Analyze the relative expression levels of the target genes in the Lomofungin-treated

samples compared to the control samples. A significant decrease in the mRNA levels of the

target genes indicates transcription inhibition.

Signaling Pathway
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Inhibition of a fundamental cellular process like transcription is a significant stressor that is

expected to trigger a general stress response in yeast. The Environmental Stress Response

(ESR) is a comprehensive transcriptional program activated by a wide range of environmental

insults. This pathway involves the upregulation of genes involved in stress defense and the

downregulation of genes related to cell growth and proliferation. The transcription factors Msn2

and Msn4 are key regulators of the ESR.

Environmental Stress Response (ESR) Pathway Diagram

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Yeast Environmental Stress Response (ESR) Pathway

Lomofungin

Transcription Inhibition

General Cellular Stress

PKA Pathway

Inhibits

Growth-Related Genes
(Downregulation)

Represses

Msn2/Msn4 (Cytoplasm)

Phosphorylates &
Retains in Cytoplasm

Msn2/Msn4 (Nucleus)

Translocation to Nucleus

Stress Response Element (STRE)
in Promoters

Binds to

Stress Response Genes
(Upregulation)

Activates

Click to download full resolution via product page

Caption: The ESR pathway is a likely cellular response to Lomofungin-induced stress.
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Conclusion
Lomofungin is a valuable research tool for the rapid and effective inhibition of transcription in

Saccharomyces cerevisiae. The provided protocol offers a framework for utilizing this

compound in whole-cell assays. Researchers should optimize the concentration and incubation

time for their specific yeast strain and experimental goals. The resulting transcriptional arrest is

expected to induce a general stress response, providing an opportunity to study the

downstream cellular consequences of halting RNA synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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